Isolysergic acid amide
CAS No.: 2889-26-1
Cat. No.: VC21202892
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2889-26-1 |
---|---|
Molecular Formula | C16H17N3O |
Molecular Weight | 267.33 g/mol |
IUPAC Name | (6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14+/m0/s1 |
Standard InChI Key | GENAHGKEFJLNJB-IINYFYTJSA-N |
Isomeric SMILES | CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N |
SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N |
Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N |
Introduction
Chemical Identity and Structure
Isolysergic acid amide belongs to the ergoline family of compounds, characterized by a complex tetracyclic structure. Its molecular formula is C16H17N3O with a molecular weight of 267.33 g/mol . The IUPAC name for this compound is (6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, reflecting its stereochemical configuration .
Chemical Properties
Isolysergic acid amide possesses several distinct physicochemical properties that influence its behavior in biological systems and chemical reactions. The compound has been extensively characterized through various analytical methods, with key properties summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C16H17N3O |
Molecular Weight | 267.33 g/mol |
XLogP3 | 1.6 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
CAS Number | 2889-26-1 |
Exact Mass | 267.137162174 Da |
These properties indicate that isolysergic acid amide has moderate lipophilicity (XLogP3 = 1.6), suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological activity . The presence of hydrogen bond donors and acceptors enables interactions with biological receptors, particularly serotonin receptors in the central nervous system.
Structural Characteristics and Isomerism
The structure of isolysergic acid amide features the characteristic ergoline scaffold with a carboxamide group at position 8. This compound is an epimer of ergine (lysergic acid amide), with the key difference being the stereochemical configuration at the 8-position . This structural difference, though subtle, significantly impacts the compound's pharmacological properties and receptor binding profile.
The molecular structure contains:
-
A tetracyclic ring system comprising an indole skeleton
-
A methyl group at position 7
-
A carboxamide group at position 9
-
Specific stereochemistry, as indicated by the (6aR,9S) designation in its IUPAC name
Natural Occurrence and Distribution
Isolysergic acid amide occurs naturally in several plant species, primarily within the Convolvulaceae family. Its presence alongside other ergoline alkaloids contributes to the psychoactive properties of these plants.
Plant Sources
The compound has been documented in multiple plant species:
-
Ipomoea corymbosa (ololiuhqui) - A morning glory species traditionally used in rituals by indigenous Mexican communities
-
Ipomoea tricolor (tlitliltzin) - Another morning glory species containing ergoline alkaloids
-
Ipomoea asarifolia - Contains isolysergic acid amide among other ergoline compounds
-
Argyreia nervosa (Hawaiian baby woodrose) - Known for its high content of ergoline alkaloids
Alkaloid Content Variation
Within these plant species, isolysergic acid amide typically constitutes between 8% to 35% of the total alkaloid content, while ergine (lysergic acid amide) represents approximately 5% to 58% . The relative concentrations of these compounds can vary based on the specific plant species, growing conditions, harvesting time, and analytical methods used for quantification.
Pharmacology and Biological Activity
Isolysergic acid amide exhibits significant pharmacological activity, primarily affecting the central nervous system through interactions with serotonin receptors.
Documented Effects
Historical research has provided valuable insights into the psychoactive properties of isolysergic acid amide:
Researcher | Dose | Reported Effects |
---|---|---|
Albert Hofmann | 2 mg (oral) | Feelings of unreality, detachment from outside world, mental emptiness, tiredness, and apathy; no specific sensory distortions noted |
Heim et al. | 2-5 mg (oral) | Notable hallucinogenic effects including some euphoria |
Albert Hofmann, the discoverer of LSD's psychedelic effects, compared isolysergic acid amide's effects to those of ergine, which he had previously tested at doses up to 2 mg . Interestingly, when Heim and colleagues later assessed ergine at higher doses (3-6 mg orally), they observed primarily toxic-like effects, while isolysergic acid amide at similar doses (2-5 mg) produced more pronounced hallucinogenic effects . This suggests that despite their structural similarity, these epimers have distinct pharmacological profiles.
Pharmacological Classification
Based on its documented effects and structural characteristics, isolysergic acid amide is classified as:
This classification places it alongside other compounds such as LSD, psilocybin, and mescaline, though with potentially different subjective effects and potency.
Synthesis Methods and Chemical Production
The production of isolysergic acid amide can be approached through several methods, with isomerization from ergine being the most direct approach.
Isomerization from Lysergic Acid Amide
The primary synthetic approach to isolysergic acid amide involves the isomerization of lysergic acid amide (ergine). This process typically employs base-catalyzed conditions to facilitate the stereochemical inversion at the critical 8-position:
-
Treatment of lysergic acid amide with strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions
-
Careful monitoring of reaction progress to maximize yield and minimize side reactions
-
Purification techniques including crystallization, often using solvents such as ethyl acetate
From Lysergic Acid Derivatives
An alternative synthetic route involves:
-
Conversion of lysergic acid to a reactive intermediate such as a mixed anhydride
-
Reaction of this intermediate with ammonia or other nitrogen-containing compounds
-
Subsequent isomerization to the iso-form
This approach typically utilizes reagents such as trifluoroacetic anhydride to activate the carboxylic acid group of lysergic acid . The patent literature describes a method where:
"Drylysergic acid is suspended in a suitable vehicle such as acetonitrile, and the suspension is cooled to about -15°C or -20°C... To the suspension is then added slowly a solution of about two equivalents of trifluoroacetic anhydride dissolved in acetonitrile and previously cooled to about -20°C."
This activated intermediate can then be treated with ammonia to form the amide, potentially followed by isomerization to isolysergic acid amide under appropriate conditions.
Isolation and Purification
The isolation and purification of synthetic isolysergic acid amide typically involves:
-
Extraction using appropriate solvent systems (often chloroform/water mixtures)
-
Multiple washing steps to remove excess reagents and byproducts
-
Crystallization, typically from solvents like ethyl acetate
Analytical Methods for Identification
Various analytical techniques are employed for the identification, quantification, and characterization of isolysergic acid amide in both natural sources and synthetic preparations.
Chromatographic Methods
Chromatographic techniques serve as the primary means for separation and quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC) - Particularly useful for the separation of ergoline alkaloids with similar structures
-
Thin-Layer Chromatography (TLC) - Used for rapid screening and preliminary identification
-
Gas Chromatography (GC) - Often coupled with mass spectrometry for enhanced detection sensitivity and structural confirmation
Spectroscopic Identification
Spectroscopic methods provide essential structural information and confirmation of identity:
-
Mass Spectrometry (MS) - Provides molecular weight confirmation and fragmentation patterns specific to the ergoline structure
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Offers detailed structural information, particularly about stereochemical configuration
-
Infrared (IR) Spectroscopy - Identifies functional groups, particularly the characteristic amide carbonyl stretching
-
Ultraviolet-Visible (UV-Vis) Spectroscopy - Useful for quantification and preliminary identification based on the characteristic chromophore of the ergoline nucleus
The combination of these analytical methods allows for comprehensive characterization of isolysergic acid amide in various matrices and forms the basis for quality control in both research and potential pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume